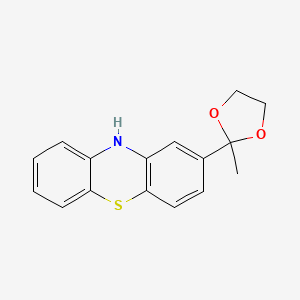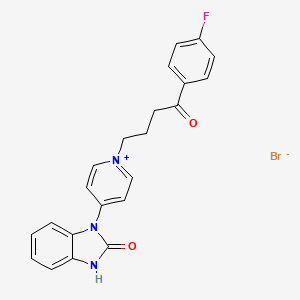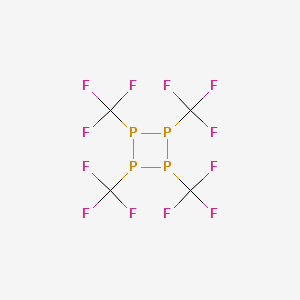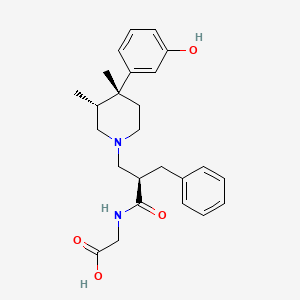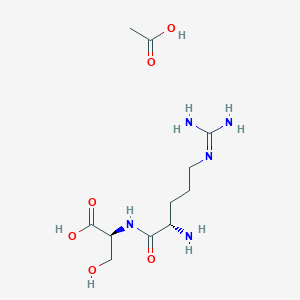![molecular formula C18H34N4O6 B13418029 (Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merodesmosine is a unique lysine-derived cross-linking amino acid found in mature elastin. Elastin is a highly elastic protein in connective tissue that allows many tissues in the body to resume their shape after stretching or contracting. Merodesmosine, along with desmosine and isodesmosine, plays a crucial role in the structural integrity and elasticity of elastin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthetic pathway of merodesmosine involves the cross-linking of lysine residues. During the maturation of elastin, lysine residues undergo oxidative deamination to form aldehydes, which then participate in aldol condensation reactions. These reactions lead to the formation of cross-links such as desmosine, isodesmosine, and merodesmosine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Merodesmosine undergoes various chemical reactions, including:
Oxidation: The lysine residues in merodesmosine can be oxidized to form aldehydes.
Reduction: Reduction reactions can reverse the oxidation process.
Substitution: Substitution reactions can occur at the amino groups of lysine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the elastin structure .
Major Products Formed
The major products formed from these reactions include various cross-linked amino acids, such as desmosine, isodesmosine, and lysinonorleucine .
Scientific Research Applications
Merodesmosine has several scientific research applications:
Mechanism of Action
Merodesmosine exerts its effects through the formation of cross-links between lysine residues in elastin. These cross-links provide structural stability and elasticity to the elastin network. The molecular targets involved include lysine residues and the enzymes responsible for their oxidative deamination .
Comparison with Similar Compounds
Similar Compounds
Desmosine: A cross-linking amino acid involving four lysine residues.
Isodesmosine: Similar to desmosine but with a different spatial arrangement of lysine residues.
Lysinonorleucine: A cross-linking amino acid involving two lysine residues.
Uniqueness of Merodesmosine
Merodesmosine is unique in its specific cross-linking pattern, involving three lysine residues. This distinct structure contributes to its specific role in the mechanical properties of elastin .
Properties
Molecular Formula |
C18H34N4O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid |
InChI |
InChI=1S/C18H34N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,13-15,22H,1-4,6-11,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5- |
InChI Key |
ZUXGPPMNMKSOEO-XGICHPGQSA-N |
Isomeric SMILES |
C(CCNC/C(=C\CCCC(C(=O)O)N)/CCC(C(=O)O)N)CC(C(=O)O)N |
Canonical SMILES |
C(CCNCC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


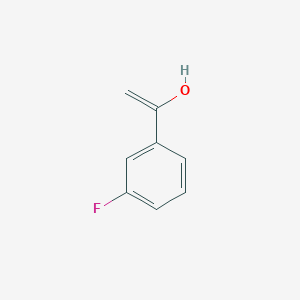
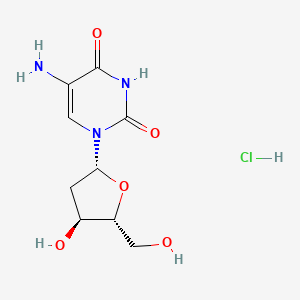
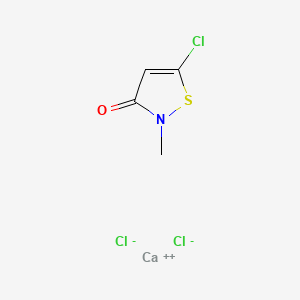
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
